molecular formula C23H18FN B14750433 1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl-

1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl-

Cat. No.: B14750433
M. Wt: 327.4 g/mol
InChI Key: BDKNDDSGTVDZLX-UHFFFAOYSA-N
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Description

1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl- is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of a fluorophenyl group at the 3-position, a methyl group at the 2-position, and two phenyl groups at the 4 and 5 positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of 1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with an amine, such as aniline, under acidic conditions to form the desired pyrrole derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the fluorophenyl group to a phenyl group.

    Substitution: Electrophilic substitution reactions are common, where the fluorophenyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl- can be compared with other similar compounds, such as:

    1H-Pyrrole, 3-(4-chlorophenyl)-2-methyl-4,5-diphenyl-: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical reactivity and biological activity.

    1H-Pyrrole, 3-(4-bromophenyl)-2-methyl-4,5-diphenyl-: The presence of a bromophenyl group can also alter the compound’s properties, making it more or less effective in certain applications.

    1H-Pyrrole, 3-(4-methylphenyl)-2-methyl-4,5-diphenyl-: The methylphenyl group may impart different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C23H18FN

Molecular Weight

327.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methyl-4,5-diphenyl-1H-pyrrole

InChI

InChI=1S/C23H18FN/c1-16-21(18-12-14-20(24)15-13-18)22(17-8-4-2-5-9-17)23(25-16)19-10-6-3-7-11-19/h2-15,25H,1H3

InChI Key

BDKNDDSGTVDZLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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